3-methoxy-N-(3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl)benzamide
Description
3-Methoxy-N-(3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl)benzamide is a benzamide derivative featuring a chromen-4-one (chromone) core substituted with methoxy groups at strategic positions. Chromone-based benzamides are widely studied for their biological activities, including anti-inflammatory, anticancer, and enzyme-modulating properties . The compound’s structure integrates two methoxy groups: one on the benzamide moiety and another on the 3-phenyl substituent of the chromone ring. This dual substitution likely enhances its electronic and steric properties, influencing reactivity and interactions with biological targets .
Properties
IUPAC Name |
3-methoxy-N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO5/c1-28-17-9-5-7-15(13-17)21-22(26)19-11-3-4-12-20(19)30-24(21)25-23(27)16-8-6-10-18(14-16)29-2/h3-14H,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOBGYLOTPJETP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 3-methoxybenzaldehyde with 4-hydroxycoumarin to form an intermediate, which is then reacted with 3-methoxybenzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols. Substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
3-methoxy-N-(3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA or RNA.
Comparison with Similar Compounds
Structural Analogues of Chromone-4-one Benzamides
Chromone-4-one benzamides with varying substituents have been synthesized and characterized. Key structural analogs include:
Key Observations :
- Substituent Position : The position of methoxy groups significantly affects solubility and crystallinity. For example, 4-methoxy derivatives (e.g., 6p) exhibit higher melting points (227°C) compared to 2-methoxy analogs (260°C for 6q) due to differences in molecular packing .
Spectroscopic Comparisons
- IR Spectroscopy : All chromone benzamides show characteristic C=O stretches at 1640–1670 cm⁻¹ (amide) and 1680–1700 cm⁻¹ (chromone ketone). Methoxy C–O stretches appear at 1215–1260 cm⁻¹ .
- ¹H-NMR : Methoxy protons resonate at δ 3.7–3.8, while chromone H-2 protons appear as singlets at δ 6.2–6.4. The target compound’s 3-methoxy-phenyl group would display distinct aromatic splitting patterns compared to 4-substituted analogs .
- Mass Spectrometry: Molecular ion peaks align with calculated masses (e.g., m/z 401.4 for the target compound vs. 438.12 for azetidinone-linked analogs in ).
Biological Activity
3-Methoxy-N-(3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl)benzamide is a synthetic compound that exhibits significant biological activity, particularly in the field of medicinal chemistry. This article provides an overview of its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure integrating a chromone core, methoxy groups, and a benzamide moiety. The synthesis typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:
- Condensation of 3-methoxybenzaldehyde with 4-hydroxycoumarin.
- Reaction with 3-methoxybenzoic acid under controlled conditions to yield the final product.
This method allows for precise control over the structure and properties of the compound, enhancing its biological activity.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity through various mechanisms:
- Inhibition of Tubulin Polymerization : The compound disrupts microtubule dynamics, a strategy commonly employed in cancer therapies. This mechanism leads to cell cycle arrest and apoptosis in cancer cells.
- Induction of Apoptosis : Studies have shown that this compound can induce programmed cell death in various cancer cell lines, highlighting its potential as an anticancer agent.
Other Biological Activities
In addition to its anticancer effects, the compound may also exhibit:
- Antioxidant Activity : Similar compounds have shown antioxidative properties that could contribute to their overall therapeutic effects .
- Antimicrobial Effects : Some derivatives with structural similarities have demonstrated antibacterial activity against various strains, indicating potential for broader applications in infectious disease management .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression and inflammation, altering their activity and leading to therapeutic effects.
- Receptor Modulation : It can modulate receptor signaling pathways that are critical for cell survival and proliferation.
Data Table: Biological Activity Summary
| Activity Type | Mechanism | References |
|---|---|---|
| Anticancer | Inhibition of tubulin polymerization; apoptosis induction | , |
| Antioxidant | Reduces oxidative stress | |
| Antimicrobial | Inhibitory effects on bacterial strains | , |
Case Study 1: Anticancer Efficacy
In a study conducted on various cancer cell lines, this compound exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, demonstrating its potential as a leading candidate for further development in cancer therapy.
Case Study 2: Antioxidative Properties
Another investigation assessed the antioxidative capacity of this compound compared to standard antioxidants. Results indicated that it significantly scavenged free radicals, suggesting that its use could extend beyond anticancer applications to include protective effects against oxidative stress-related diseases .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 3-methoxy-N-(3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl)benzamide?
- Methodology : Utilize multi-step coupling reactions involving O-benzyl hydroxylamine hydrochloride and acyl chlorides (e.g., p-trifluoromethylbenzoyl chloride) in dichloromethane (CH₂Cl₂) with potassium carbonate as a base. Subsequent steps may require anhydrous conditions and coupling agents like sodium pivalate in acetonitrile .
- Key Considerations : Monitor reaction progress via TLC, and ensure strict temperature control (e.g., ice bath for exothermic steps) to avoid decomposition .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Assign methoxy (δ ~3.7–3.9 ppm), chromen-4-one carbonyl (δ ~175–180 ppm), and aromatic protons .
- UV-Vis : Confirm π→π* transitions of the chromen-4-one and benzamide moieties (λmax ~250–300 nm) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
Q. How should this compound be stored to ensure stability?
- Methodology : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation and photodegradation. Avoid prolonged exposure to moisture, as hydrolysis of the benzamide bond may occur .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodology :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to improve solubility of intermediates .
- Catalyst Optimization : Evaluate Pd-based catalysts for coupling steps or phase-transfer agents for biphasic reactions .
- Scale-Up Risks : Conduct hazard analyses for exothermic steps (e.g., acyl chloride additions) and implement quenching protocols .
Q. How to resolve contradictions in spectral data during characterization?
- Methodology :
- Comparative Analysis : Cross-reference NMR/UV data with structurally similar compounds (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide) to identify discrepancies in chemical shifts or peak splitting .
- Computational Validation : Use DFT calculations to predict NMR/IR spectra and reconcile experimental vs. theoretical results .
Q. What computational approaches are suitable for studying its interaction with biological targets?
- Methodology :
- Molecular Docking : Model the compound against bacterial targets like acps-pptase enzymes (critical for lipid biosynthesis) using PubChem-derived 3D structures .
- MD Simulations : Assess binding stability in solvated systems (e.g., GROMACS) over 100-ns trajectories to identify key residues for mutagenesis studies .
Q. How to hypothesize its mechanism of action in antibacterial studies?
- Methodology :
- Target Identification : Prioritize enzymes with conserved catalytic pockets (e.g., bacterial acetyltransferases) based on structural analogs (e.g., trifluoromethyl-substituted benzamides) .
- Enzyme Assays : Measure IC₅₀ values against purified acps-pptase and correlate with bacterial growth inhibition in MIC assays .
Data Contradiction Analysis
Q. How to address inconsistent biological activity across studies?
- Methodology :
- Purity Verification : Re-analyze batches via HPLC to rule out impurities (>98% purity required) .
- Solubility Testing : Use DMSO/water mixtures to ensure consistent solubility in bioassays, as aggregation may skew results .
- Strain-Specific Effects : Test activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models to identify permeability barriers .
Tables for Key Data
| Property | Typical Values | References |
|---|---|---|
| Melting Point | 180–182°C (decomposes) | |
| Solubility (DMSO) | ~25 mg/mL | |
| UV λmax (CH₃CN) | 265 nm, 310 nm | |
| HRMS (m/z) | [M+H]⁺ calc. 456.15, obs. 456.14 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
